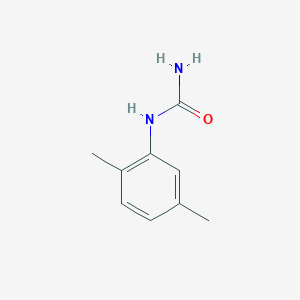

(2,5-Dimethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2,5-Dimethylphenyl)urea" is a derivative of urea where a phenyl ring with two methyl groups at the 2 and 5 positions is attached to the nitrogen atom of the urea group. Urea derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, shows that the 2,5-dimethoxyphenyl moiety is almost planar and forms a dihedral angle with the urea moiety . Similarly, N-(2,5-Dimethoxyphenyl)-N'-(4-hydroxyphenethyl)urea also exhibits a nearly planar 2,5-dimethoxyphenyl unit with a specific dihedral angle between the phenyl ring and the urea plane . These structural details suggest that "this compound" may also exhibit a planar aromatic ring with a defined orientation relative to the urea group.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "this compound." However, urea and its derivatives are known to participate in various chemical reactions, such as hydrogen bonding interactions, as seen in the formation of a three-dimensional network in the crystal structures of related compounds . Additionally, urea derivatives can bind anions through hydrogen bonds, as demonstrated by the anion coordination chemistry of protonated urea-based ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be quite remarkable, as evidenced by the high dielectric constant and reasonable electrical conductivity of a 1:2 inter-molecular compound of a related urea derivative due to excited-state intramolecular proton transfer . The crystal structure and hydrogen bonding interactions play a significant role in these properties. While the exact properties of "this compound" are not provided, it can be inferred that its physical and chemical properties would be influenced by its molecular structure and the nature of its interactions in the solid state.

科学的研究の応用

Synthesis and Transformation into Isoxazoles

The compound 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, which can be transformed into a urea derivative, has been utilized in the synthesis of sulfonamides and isoxazole fragments. This synthesis involves a process known as the Curtius rearrangement (Potkin, Petkevich, & Zalesskaya, 2009).

Anti-Cancer Properties

Benzyl urea derivatives, including those with a (2,5-dimethylphenyl)urea structure, have been studied for their anti-cancer properties. Quantitative structure–activity relationship (QSAR) studies have correlated structural properties with anti-tumor activities, leading to the synthesis and biological evaluation of these compounds for their anti-cancer effects (Lokwani et al., 2011).

Anion Coordination Chemistry

Protonated urea-based ligands, including N-(2,5-dimethylphenyl)-N′-(3-pyridy1)urea, have been utilized in anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragment, and water molecules (Wu et al., 2007).

Skin Penetration Enhancers

Urea analogues, including those related to dimethylphenyl urea, have been assessed as skin penetration enhancers for various penetrants. They are particularly effective when delivered from propylene glycol, enhancing the permeation of certain substances (Williams & Barry, 1989).

Molecular Structure and Computational Studies

Studies have been conducted on molecules such as 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol to investigate their molecular structure, thermodynamic properties, and nonlinear optical properties, using density functional calculations (Tanak, 2012).

Molecular Docking and NLO Properties

Further computational studies on molecules like 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol have explored molecular docking, non-linear optical (NLO) properties, and potential as antitumor agents (Karakurt et al., 2016).

作用機序

Target of Action

Urea derivatives have been known to interact with various biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of (2,5-Dimethylphenyl)urea is currently unknown. Urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function

Biochemical Pathways

Urea and its derivatives are known to play roles in various biochemical pathways, including nitrogen metabolism

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound and its distribution within the body .

Result of Action

Urea derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound . .

生化学分析

Biochemical Properties

Urea derivatives are increasingly used in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties .

Cellular Effects

Urea derivatives have been shown to have antiproliferative effects against human cancer cells .

Molecular Mechanism

Urea and its derivatives are known to participate in various reactions such as the formation of oximes and hydrazones .

Temporal Effects in Laboratory Settings

The evaluation of effects which vary over time is essential in biochemical research .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of (2,5-Dimethylphenyl)urea in animal models. Studies on urea supplementation in cattle have shown that it can influence animal performance .

Metabolic Pathways

Urea is a key component of the urea cycle, a metabolic pathway that transforms nitrogen to urea for excretion from the body .

Transport and Distribution

Urea transporters play a crucial role in the transport and distribution of urea in cells .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

特性

IUPAC Name |

(2,5-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRWINLCMAOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)